2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O5S3/c1-27-10-3-4-11(12(7-10)28-2)22-15(24)9-29-18-21-8-13(17(20)23-18)31(25,26)16-6-5-14(19)30-16/h3-8H,9H2,1-2H3,(H,22,24)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJVWCKBKCWBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic molecule that has garnered interest in biomedical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately . The structure features a pyrimidine ring, a sulfonyl group, and an acetamide moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H20ClN3O3S |
| Molecular Weight | 375.87 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antitumor Activity : The compound has shown promising results in inhibiting tumor cell proliferation. In vitro studies demonstrated that it can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression.
- Enzyme Inhibition : It exhibits inhibitory activity against certain enzymes such as acetylcholinesterase and urease, which are crucial in various physiological processes and disease states .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against specific bacterial strains, likely due to its sulfonamide moiety which is known for antibacterial action .
Case Studies
- Antitumor Activity Evaluation : A study evaluated the antitumor activity of several derivatives similar to this compound against human tumor cell lines. The results indicated that modifications in the structure could enhance cytotoxic effects, suggesting a structure-activity relationship (SAR) that could be exploited for developing more potent anticancer agents .
- Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibitory potential of related compounds. The findings revealed that compounds bearing similar functionalities could effectively inhibit acetylcholinesterase, highlighting their potential in treating neurodegenerative diseases .
- Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets. These studies indicated favorable interactions with active sites of key enzymes involved in cancer metabolism .
Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Acetamide Derivatives
Key Observations :
Substituent Impact on Bioactivity :
- The 5-chlorothiophene sulfonyl group in the target compound is critical for sulfonamide-mediated enzyme inhibition, as seen in analogs like 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide , which showed potent COX-2 inhibition (IC₅₀ = 0.2 µM) .
- Replacement of the 2,4-dimethoxyphenyl group with a benzodioxol moiety (as in ) reduces molecular weight (450.5 vs. 471.0) and may improve blood-brain barrier permeability for CNS-targeted applications.
Anti-Inflammatory Activity: The compound 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide exhibited 1.28× higher anti-inflammatory activity than diclofenac in rat formalin edema models, highlighting the importance of the pyridyl-triazole-thioacetamide scaffold .
Anticonvulsant Potential: Epirimil, a structural analog with a 3,4-dimethoxyphenyl group, demonstrated efficacy in the maximal electroshock (MES) seizure model, suggesting that the target compound’s 2,4-dimethoxyphenyl substituent could similarly modulate sodium channel activity .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Insights :
- The sulfonyl and thioether groups contribute to hydrogen-bonding capacity, which may enhance target binding but requires formulation optimization for bioavailability.
Q & A
Q. What are the optimized synthetic routes for preparing 2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. A plausible route includes:
Sulfonation : React 5-chlorothiophene-2-sulfonyl chloride with 4-amino-5-hydroxypyrimidine to introduce the sulfonyl group.
Thioether Formation : Treat the intermediate with 2-mercapto-N-(2,4-dimethoxyphenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
Key parameters include temperature control (reflux at 80–90°C for sulfonation) and stoichiometric ratios (1:1.2 for thioether coupling). Yield optimization requires careful monitoring of reaction completion via TLC .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl and thioether groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography : For definitive structural confirmation, particularly to resolve stereoelectronic effects of the sulfonyl group .
- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase.
Q. How can researchers screen this compound for initial biological activity?
- Methodological Answer : Prioritize target-agnostic assays:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (1–100 µM) are critical .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl vs. sulfonamide groups) impact bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies require:
Analog Synthesis : Replace the sulfonyl group with sulfonamide or methylsulfonyl via targeted substitutions.
Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity to targets like DHFR or COX-3.
Bioassay Comparison : Compare IC₅₀ values across analogs in enzyme inhibition assays.
For example, sulfonyl groups may enhance electron-withdrawing effects, improving kinase binding .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Address variability through:
- Assay Replication : Repeat experiments under standardized conditions (pH, temperature, solvent).
- Orthogonal Assays : Validate enzyme inhibition with SPR (surface plasmon resonance) alongside fluorometric assays.
- Meta-Analysis : Compare data across studies while controlling for variables like cell line passage number or enzyme batch .
Q. How can crystallization challenges (e.g., polymorphism) be mitigated for X-ray studies?
- Methodological Answer : Optimize crystallization via:
- Solvent Screening : Test mixed solvents (e.g., chloroform/acetone 1:5 v/v) for slow evaporation.
- Temperature Gradients : Use a thermal cycler to identify ideal nucleation conditions.
- Additive Engineering : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice packing.
Evidence from related pyrimidine-acetamide structures shows that slow evaporation at 4°C reduces polymorphism .
Q. What mechanistic studies are recommended to elucidate its mode of action?
- Methodological Answer : Employ a tiered approach:
Target Identification : Chemoproteomics (thermal shift assays) to identify binding proteins.
Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects.
Kinetic Studies : Stopped-flow spectroscopy to measure binding kinetics (kₒₙ/kₒff).
For sulfonyl-containing compounds, focus on redox-sensitive targets like thioredoxin reductase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
